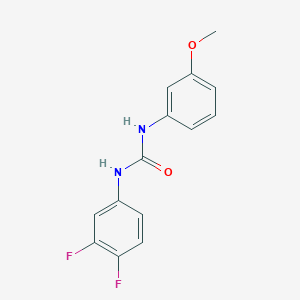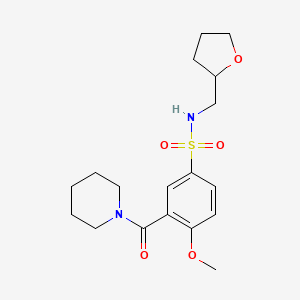![molecular formula C23H23NO4 B5299903 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5299903.png)
3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol, also known as MNMC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. MNMC has been shown to have potential therapeutic applications due to its ability to inhibit certain enzymes and receptors in the body.
作用機序
3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol can increase the concentration of acetylcholine in the brain, which may have cognitive benefits. 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol has also been shown to inhibit adenosine A1 receptors, which are involved in the regulation of blood flow and oxygenation in the brain. This inhibition may also have cognitive benefits.
Biochemical and Physiological Effects:
Studies have shown that 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol can improve cognitive function in animal models, as well as increase blood flow and oxygenation in the brain. 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol has also been shown to have anti-inflammatory and antioxidant effects, which may have additional therapeutic benefits.
実験室実験の利点と制限
One advantage of 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol can be difficult to synthesize and is relatively expensive, which may limit its use in certain experiments.
将来の方向性
There are several areas of research that could be pursued in the future with regards to 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol. One area of interest is the potential use of 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol as a treatment for Alzheimer's disease, as the inhibition of acetylcholinesterase and butyrylcholinesterase may have cognitive benefits. Another area of research could focus on the anti-inflammatory and antioxidant effects of 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol, which may have potential therapeutic applications in a variety of conditions. Finally, further studies could be conducted to optimize the synthesis of 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol and reduce its cost, which could increase its accessibility for research purposes.
合成法
The synthesis of 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol involves a multi-step process that begins with the reaction of 2-methylphenol with 6-methoxy-2-naphthaldehyde in the presence of a base catalyst. The resulting product is then reacted with morpholine and a carbonylating agent to yield the final product, 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol. This synthesis method has been optimized to produce high yields of 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol with high purity.
科学的研究の応用
3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the ability of 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol to inhibit certain enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and adenosine A1 receptors. These enzymes and receptors are involved in various physiological processes, and their inhibition by 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol may have therapeutic benefits.
特性
IUPAC Name |
(3-hydroxy-2-methylphenyl)-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-15-20(4-3-5-21(15)25)23(26)24-10-11-28-22(14-24)18-7-6-17-13-19(27-2)9-8-16(17)12-18/h3-9,12-13,22,25H,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNMSQPXSAIXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(6-Methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299822.png)

![6-hydroxy-5-nitro-2-{2-[3-(trifluoromethyl)phenyl]vinyl}-4(3H)-pyrimidinone](/img/structure/B5299833.png)


![5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1-isopropylindoline](/img/structure/B5299848.png)



![{3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5299879.png)
![6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5299883.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol](/img/structure/B5299889.png)
![N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide](/img/structure/B5299895.png)
![{2-[(4-chloro-1-naphthyl)oxy]ethyl}ethylamine hydrochloride](/img/structure/B5299910.png)